molecular formula C10H13N3 B14586564 (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine CAS No. 61268-03-9

(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine

Cat. No.: B14586564
CAS No.: 61268-03-9
M. Wt: 175.23 g/mol
InChI Key: LOHRJHDQPYBUNV-PHXKMMTBSA-N
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Description

(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is a complex organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the phenyldiazenyl group adds further complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine typically involves the reaction of appropriate aziridine precursors with diazonium salts. One common method includes the reaction of 2,3-dimethylaziridine with a diazonium salt derived from aniline under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common due to the presence of the aziridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyldiazenyl group may also contribute to the compound’s bioactivity by participating in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simpler structure.

    N-Phenylaziridine: Similar structure but lacks the dimethyl groups.

    Diaziridine: Contains two nitrogen atoms in the ring.

Uniqueness

(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is unique due to the combination of the aziridine ring with the phenyldiazenyl group, which imparts distinct chemical reactivity and potential bioactivity. The stereochemistry (2R,3S) further adds to its uniqueness, influencing its interactions with other molecules.

Properties

CAS No.

61268-03-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

[(2R,3S)-2,3-dimethylaziridin-1-yl]-phenyldiazene

InChI

InChI=1S/C10H13N3/c1-8-9(2)13(8)12-11-10-6-4-3-5-7-10/h3-9H,1-2H3/t8-,9+,13?

InChI Key

LOHRJHDQPYBUNV-PHXKMMTBSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N1N=NC2=CC=CC=C2)C

Canonical SMILES

CC1C(N1N=NC2=CC=CC=C2)C

Origin of Product

United States

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